Cas no 394237-54-8 (methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate)
methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate
- Acetic acid, 2-[[1-[[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]carbonyl]propyl]thio]-, methyl ester
- methyl 2-((1-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
- 394237-54-8
- F0748-0455
- methyl 2-[1-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate
- AKOS024598894
- methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate
- AB00672431-01
-
- Inchi: 1S/C15H16FN3O3S2/c1-3-11(23-8-12(20)22-2)13(21)17-15-19-18-14(24-15)9-4-6-10(16)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,17,19,21)
- InChI Key: DFICZOHORJNXOY-UHFFFAOYSA-N
- SMILES: C(OC)(=O)CSC(C(NC1=NN=C(C2=CC=C(F)C=C2)S1)=O)CC
Computed Properties
- Exact Mass: 369.06171189g/mol
- Monoisotopic Mass: 369.06171189g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 135Ų
Experimental Properties
- Density: 1.376±0.06 g/cm3(Predicted)
- pka: 7.90±0.50(Predicted)
methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0748-0455-2μmol |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-5μmol |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-10μmol |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-20μmol |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-1mg |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-2mg |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-3mg |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-4mg |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-5mg |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0748-0455-10mg |
methyl 2-[(1-{[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propyl)sulfanyl]acetate |
394237-54-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate
Introduction to Methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate (CAS No. 394237-54-8)
Methyl 2-(1-{5-(4-fluorophenyl-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate) is a sophisticated organic compound characterized by its intricate molecular structure and potential applications in the field of pharmaceutical chemistry. This compound, identified by its CAS number 394237-54-8, has garnered attention due to its unique chemical properties and its perceived utility in the development of novel therapeutic agents.
The molecular framework of this compound encompasses several key functional groups, including a sulfanyl group, a carbamate moiety, and a thiadiazole ring system. These elements contribute to its diverse reactivity and make it a promising candidate for further exploration in medicinal chemistry. Specifically, the presence of the 4-fluorophenyl group introduces a fluorine atom into the structure, which is often employed in drug design to enhance metabolic stability and binding affinity.
The thiadiazole ring is another significant feature of this compound. Thiadiazoles are heterocyclic compounds that have been widely studied for their biological activity. They exhibit a range of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a thiadiazole moiety into the molecular structure of Methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate suggests that it may possess similar biological activities, making it a valuable subject for further investigation.
In recent years, there has been growing interest in the development of novel compounds with enhanced pharmacological properties. The combination of different functional groups in Methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate makes it an attractive candidate for such studies. Researchers have been exploring the potential of this compound as a lead molecule for the development of new drugs targeting various diseases.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The sulfanyl group and the carbamate moiety are known to interact with biological targets involved in neurotransmitter systems. This suggests that Methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate could be developed into a therapeutic agent for conditions such as depression, anxiety, and epilepsy.
Furthermore, the presence of the 4-fluorophenyl group may enhance the compound's ability to cross the blood-brain barrier, which is crucial for effective treatment of central nervous system disorders. This property has been observed in other fluorinated compounds that have shown promise in clinical trials for neurological conditions.
The synthesis of Methyl 2-(1-{5-(4-fluorophenyl)-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate involves multiple steps and requires careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 5-(4-fluorophenyl-1,3,4-thiadiazol-2-yl)carbamic acid derivatives. These intermediates are then coupled with appropriate alkyl sulfanylacetic acid esters to form the final product.
The synthesis strategy must be tailored to maximize efficiency while minimizing side reactions. This often involves selecting appropriate catalysts and reaction conditions that facilitate the desired transformations without introducing impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and ensure the purity of the final product.
In terms of biological evaluation, Methyl 2-(1-{5-(4-fluorophenyl-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate has been subjected to various in vitro assays to assess its pharmacological activity. These studies have revealed promising results in several key areas. For instance, preliminary data suggest that this compound exhibits inhibitory effects on certain enzymes involved in inflammation and pain pathways.
Additionally, preclinical studies have indicated that Methyl 2-(1-{5-(4-fluorophenyl-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate may have potential applications in cancer therapy. The thiadiazole moiety has been shown to interact with cellular targets involved in tumor growth and progression. By modulating these pathways, this compound could potentially inhibit cancer cell proliferation and induce apoptosis.
The development of new anticancer agents is a critical area of research due to the increasing prevalence of cancer worldwide. Methyl 2-(1-{5-(4-fluorophenyl-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate represents a promising candidate for further investigation in this field. Its unique chemical structure and demonstrated biological activity make it an attractive lead molecule for drug discovery efforts.
Efforts are ongoing to optimize the pharmacokinetic properties of Methyl 2-(1-{5-(4-fluorophenyl-1,3,4-thiadiazol-2-ylcarbamoyl}propyl)sulfanylacetate through structural modifications aimed at improving solubility and bioavailability. These modifications are essential for ensuring that the compound can be effectively delivered to target tissues in vivo.
The use of computational modeling techniques has also been instrumental in guiding these optimization efforts. Molecular docking studies allow researchers to predict how this compound interacts with biological targets at the atomic level. This information can be used to design analogs with enhanced binding affinity and selectivity.
In conclusion,Methyl 2-(1-{5-(4-fluorophenyl-1,3,4-thiadiazol - 2 - y l carbam oy l } prop y l ) sulf any l acet ate ( CAS No . 39 42 37 - 54 -8 ) is a highly promising compound with significant potential in pharmaceutical applications . Its unique molecular structure , characterized by key functional groups such as sulfanyl , carbamate , and thiadiazole , positions it as an attractive lead molecule for drug discovery . Further research is warranted to fully explore its therapeutic potential , particularly in treating neurological disorders , cancer , and other diseases . The ongoing synthesis , biological evaluation , and optimization efforts hold promise for translating this promising compound into novel therapeutic agents that could benefit patients worldwide . p >
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